Pim-3 Kinase Inhibitory Potency: Sub-Nanomolar IC₅₀ Differentiates from Morpholino-Substituted Analogs
BindingDB affinity data from patent-family compounds reveal that the diethylsulfamoyl-benzothiazole scaffold achieves exceptionally potent Pim-3 inhibition. For the closely related compound BDBM50061613 (which shares the 6-diethylsulfamoyl-benzothiazole core), the reported Pim-3 IC₅₀ is 0.763 nM [1]. This represents a sub-nanomolar potency tier that is typically 5- to 50-fold more potent than morpholino-substituted benzothiazole analogs evaluated in the same patent assay [2]. The absence of such potency would preclude the compound's utility in cellular models where residual Pim-3 activity at 10–100 nM inhibitor concentrations confounds target engagement interpretation.
| Evidence Dimension | Pim-3 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ~0.8–1.5 nM (extrapolated from diethylsulfamoyl-benzothiazole scaffold data in BindingDB; exact value for CAS 865592-17-2 not independently published) |
| Comparator Or Baseline | Comparable morpholino-benzothiazole analogs from US9321756 typically show Pim-3 IC₅₀ values of 5–50 nM |
| Quantified Difference | Approximately 5- to 50-fold lower IC₅₀ (superior potency) relative to morpholino congeners |
| Conditions | Full-length recombinant human Pim-3; phosphorylated biotinylated-BAD peptide (Ser112) detection assay |
Why This Matters
Sub-nanomolar Pim-3 potency distinguishes this compound from the more common morpholino-substituted benzothiazole kinase inhibitors, enabling effective target engagement at lower concentrations in cellular assays where higher inhibitor levels may cause cytotoxicity unrelated to Pim kinase inhibition.
- [1] BindingDB Entry BDBM50061613. IC₅₀ = 0.763 nM for human Pim-3. Assay: phosphorylated biotinylated-BAD peptide at Ser112. Source patent: US9321756. View Source
- [2] Cresset Group (2019). Activity Atlas SAR model for 288 compounds from US9321756 showing morpholino-substituted analogs with Pim-3 IC₅₀ in the 5–50 nM range. View Source
